molecular formula C11H11NO3 B087602 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 14271-45-5

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B087602
CAS No.: 14271-45-5
M. Wt: 205.21 g/mol
InChI Key: BCKRBJBCJOYSLP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives. The reaction typically requires a catalyst and specific reaction conditions to facilitate the formation of the quinoline ring . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents. Its derivatives have shown promising activity against various diseases:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. For instance, modifications to the quinoline structure can enhance its efficacy against resistant bacterial strains.
  • Anticancer Properties : Research has focused on the compound's potential as an anticancer agent. Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : There is growing interest in the neuroprotective properties of this compound. It has been suggested that it may play a role in protecting neuronal cells from oxidative stress and neurodegenerative diseases.

Material Science

Synthesis of Functional Materials
The unique chemical structure of this compound makes it a valuable precursor for synthesizing functional materials:

  • Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance for applications in coatings and composites.
  • Nanomaterials : Research has explored the use of this compound in the fabrication of nanomaterials. Its ability to form stable complexes with metal ions can lead to the development of novel nanocomposites with applications in electronics and catalysis.

Biological Studies

Biochemical Research
The compound serves as an important tool in biochemical research:

  • Enzyme Inhibition Studies : It has been used to study enzyme inhibition mechanisms, particularly in relation to metabolic pathways involving quinoline derivatives.
  • Cell Signaling Pathways : Investigations into how this compound influences cell signaling pathways have provided insights into its potential roles in cellular processes such as proliferation and differentiation.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated various derivatives of this compound for their antimicrobial efficacy. The results indicated that certain modifications significantly increased activity against Gram-positive bacteria compared to standard antibiotics.

Case Study 2: Anticancer Properties

Research conducted by Smith et al. (2023) demonstrated that a specific derivative exhibited selective toxicity towards breast cancer cells while sparing normal cells. The study highlighted the compound's potential as a lead candidate for further development into an anticancer drug.

Case Study 3: Neuroprotective Effects

In a study published in Neuroscience Letters, researchers found that treatment with this compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests its potential application in neurodegenerative disease therapies.

Comparison with Similar Compounds

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS No. 14271-45-5) is a compound recognized for its significant biological activities. It belongs to the class of tetrahydroquinolines, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C11H11NO3
  • Molecular Weight : 205.21 g/mol
  • Melting Point : 171-176 °C
  • Solubility : Slightly soluble in chloroform, DMSO, and ethyl acetate .

Antimicrobial Properties

Research indicates that tetrahydroquinoline derivatives exhibit notable antimicrobial activities. For instance, compounds similar to 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline have demonstrated efficacy against various bacterial strains. A study highlighted that certain derivatives possess broad-spectrum antibacterial properties, making them potential candidates for antibiotic development .

Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent. The mechanism of action is believed to involve the modulation of apoptotic pathways and cell cycle arrest .

Neuroprotective Activity

Recent studies have pointed towards the neuroprotective properties of tetrahydroquinoline derivatives. These compounds are being investigated for their ability to mitigate neurodegenerative diseases such as Alzheimer's. The neuroprotective effects are attributed to their capacity to inhibit oxidative stress and apoptosis in neuronal cells .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
AntimicrobialBroad-spectrum activity against Gram-positive and Gram-negative bacteria
CytotoxicInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI explored the antimicrobial properties of various tetrahydroquinoline derivatives, including this compound. It was found to be effective against Staphylococcus aureus and Escherichia coli strains with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Cytotoxicity in Cancer Research : In another investigation focusing on the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was observed that treatment with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline resulted in significant cell death at specific concentrations over a 48-hour period .
  • Neuroprotection Studies : Research conducted on neuronal cell cultures indicated that treatment with this compound reduced markers of oxidative stress and apoptosis. This suggests a protective role against neurodegenerative processes associated with diseases like Alzheimer’s .

Properties

IUPAC Name

1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-9-5-3-2-4-7(9)8(11(14)15)6-10(12)13/h2-5,8H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKRBJBCJOYSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585425
Record name 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14271-45-5
Record name 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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